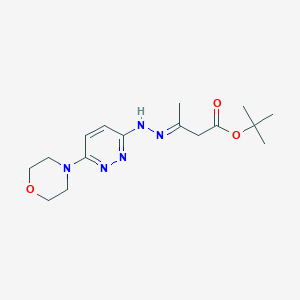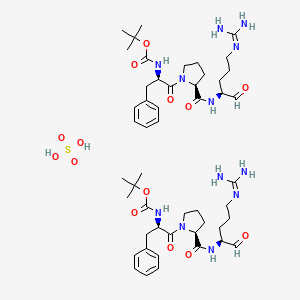
Isosulfan blue
Vue d'ensemble
Description
Isosulfan Blue, also known as Lymphazurin, is a synthetic triphenylmethane containing rosaniline dye . It is used as a visual imaging agent in lymph node mapping procedures, particularly in sentinel lymph node biopsy for patients with breast cancer, melanoma, and other solid tumors . It is a blue dye that works by staining the lymph nodes and lymph vessels .
Molecular Structure Analysis
Isosulfan Blue has a molecular formula of C27H31N2NaO6S2 . Its average mass is 566.665 Da and its monoisotopic mass is 566.152100 Da .Physical And Chemical Properties Analysis
Isosulfan Blue has a molecular formula of C27H31N2NaO6S2 . Its average mass is 566.665 Da and its monoisotopic mass is 566.152100 Da .Applications De Recherche Scientifique
Lymphography Adjunct
Isosulfan blue is used as an adjunct to lymphography, which is a medical imaging technique used to visualize lymphatic vessels. It helps in diagnosing conditions like lymphedema, chyluria, chylous ascites, chylothorax, and detecting lymph node involvement by neoplasms .
Sentinel Lymph Node Mapping
In oncological surgery, Isosulfan blue aids in the identification of sentinel lymph nodes near tumor sites. It helps surgeons determine the extent of cancer spread and decide on the scope of surgical removal .
Cancer Diagnostic Agent
As a cancer diagnostic agent, Isosulfan blue assists in the visualization of certain tissues during procedures. It’s particularly useful in surgeries where precise identification of areas is crucial .
Analytical Method Development
In pharmaceutical research, Isosulfan blue is used for developing analytical methods for detecting impurities in drug substances. This ensures the quality and safety of pharmaceutical products .
Mécanisme D'action
Target of Action
Isosulfan Blue, a synthetic visual lymphatic imaging agent, primarily targets the lymphatic system . It is used to delineate the lymphatic vessels draining the region of injection . The compound’s primary role is to aid in the surgical identification of tumor sentinel nodes, which stain blue .
Mode of Action
Isosulfan Blue is injected into the periphery of the tumor site, where it localizes to the lymphatic system . Following subcutaneous administration, Isosulfan Blue binds to serum proteins and is selectively picked up by the lymphatic vessels . This results in the lymphatic vessels being delineated by the blue dye .
Biochemical Pathways
The biochemical pathways affected by Isosulfan Blue primarily involve the lymphatic system. The compound is absorbed through lymphatic channels and vascular beds near tumor sites . This allows for the visualization and mapping of the lymphatic vessels, aiding in the identification of sentinel nodes in the lymphatic system .
Pharmacokinetics
Upon subcutaneous administration, Isosulfan Blue demonstrates a certain degree of absorption. Approximately 34% is absorbed in 30 minutes, 69% in 1 hour, and 100% after 24 hours . The compound is excreted primarily through feces (90%) and urine (10%) . It’s important to note that the urine may be blue for a period of time following administration .
Result of Action
The primary result of Isosulfan Blue’s action is the staining of the lymphatic vessels and sentinel nodes, which aids in their identification during surgical procedures . This is particularly useful in the case of tumor surgeries, where the identification of sentinel nodes is crucial .
Action Environment
The action of Isosulfan Blue can be influenced by various environmental factors. Additionally, the compound’s interference with measurements of oxygen saturation in peripheral blood by pulse oximetry can cause falsely low readings . Therefore, the environment in which Isosulfan Blue is administered and the conditions under which its effects are measured can significantly impact its action, efficacy, and stability.
Safety and Hazards
Isosulfan Blue can cause skin and eye irritation, and may cause respiratory irritation . It has been associated with life-threatening anaphylactic reactions, with symptoms including respiratory distress, shock, angioedema, urticaria, and pruritus . It’s recommended to avoid breathing in the mist, gas, or vapors of Isosulfan Blue, and to avoid contact with skin and eyes .
Propriétés
IUPAC Name |
sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-19-24(36(30,31)32)17-18-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUFDZBOHMOBOE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N2NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057805 | |
| Record name | Isosulfan blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Dark bluish-green powder. Solubility in water, 30 mg/mL at 25 °C; solubility in ethylene glycol monomethyl ether 30 mg/mL; in ethanol 7 mg/mL. UV max 635 nm in water /Acid Blue 1/ | |
| Record name | Isosulfan blue | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8071 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Isosulfan blue | |
Color/Form |
Blue-green liquid | |
CAS RN |
68238-36-8 | |
| Record name | Isosulfan blue [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068238368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isosulfan blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOSULFAN BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N9K8S2A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isosulfan blue | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8071 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



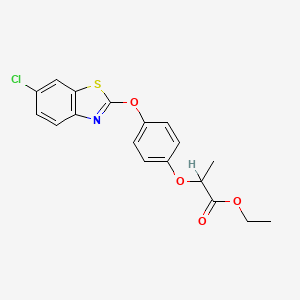
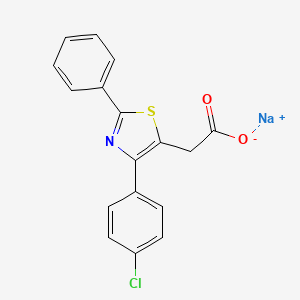
![5-(5,6-Dimethoxy-1-benzimidazolyl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide](/img/structure/B1672544.png)
![6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]-1-cyclopentenyl]pyridine-2-carboxylic Acid](/img/structure/B1672546.png)
![4-[(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methylamino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B1672547.png)
![3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672548.png)
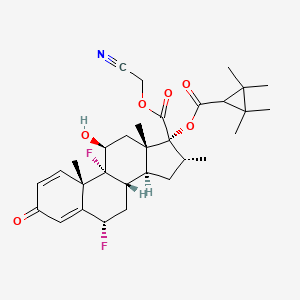
![2-[4-[2-[(2,4-Difluorophenyl)carbamoyl-heptylamino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid](/img/structure/B1672552.png)


